molecular formula C20H15ClN2OS B329028 7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B329028
M. Wt: 366.9 g/mol
InChI Key: BKGPIZVLNPWNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a chlorophenyl group, a thia group, and a diaza group integrated into a cyclopenta[b]phenanthrene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a chlorophenyl intermediate, followed by the introduction of thia and diaza groups through nucleophilic substitution reactions. The final step often involves cyclization to form the cyclopenta[b]phenanthrene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of catalysts, controlled temperature, and pressure conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon is often used.

    Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, plastics, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthracene: Another polycyclic aromatic hydrocarbon with a linear arrangement of three benzene rings.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.

Uniqueness

7-(4-chlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is unique due to its combination of chlorophenyl, thia, and diaza groups within a cyclopenta[b]phenanthrene framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H15ClN2OS

Molecular Weight

366.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C20H15ClN2OS/c21-14-8-5-13(6-9-14)19-16-10-7-12-3-1-2-4-15(12)18(16)22-20-23(19)17(24)11-25-20/h1-6,8-9,19H,7,10-11H2

InChI Key

BKGPIZVLNPWNBR-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=C(C=C5)Cl)C(=O)CS4

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=C(C=C5)Cl)C(=O)CS4

Origin of Product

United States

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